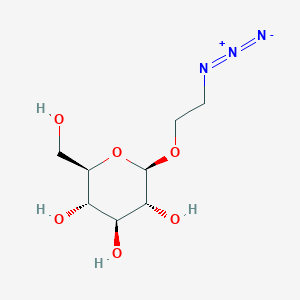

2-Azidoethyl beta-D-Glucopyranoside

CAS No.:

Cat. No.: VC3967929

Molecular Formula: C8H15N3O6

Molecular Weight: 249.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H15N3O6 |

|---|---|

| Molecular Weight | 249.22 g/mol |

| IUPAC Name | (2R,3R,4S,5S,6R)-2-(2-azidoethoxy)-6-(hydroxymethyl)oxane-3,4,5-triol |

| Standard InChI | InChI=1S/C8H15N3O6/c9-11-10-1-2-16-8-7(15)6(14)5(13)4(3-12)17-8/h4-8,12-15H,1-3H2/t4-,5-,6+,7-,8-/m1/s1 |

| Standard InChI Key | VGCOVRUENPCVTD-JAJWTYFOSA-N |

| Isomeric SMILES | C(CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)N=[N+]=[N-] |

| SMILES | C(COC1C(C(C(C(O1)CO)O)O)O)N=[N+]=[N-] |

| Canonical SMILES | C(COC1C(C(C(C(O1)CO)O)O)O)N=[N+]=[N-] |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

AEG (CAS: 165331-08-8) has the molecular formula and a molar mass of 249.22 g/mol . Its structure consists of a beta-D-glucopyranose ring linked to a 2-azidoethyl group via a glycosidic bond (Figure 1). The azide (-N) group at the ethyl terminus enables participation in copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) reactions .

Table 1: Key Physicochemical Properties of AEG

| Property | Value | Source |

|---|---|---|

| CAS Number | 165331-08-8 | |

| Molecular Formula | ||

| Molar Mass | 249.22 g/mol | |

| Optical Rotation | (in DO) | |

| Solubility | Water, polar organic solvents |

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy are critical for verifying AEG’s structure. The azide group exhibits a distinct IR absorption peak near 2100 cm . -NMR spectra in DO reveal signals for the glucopyranose ring protons (δ 3.2–4.5 ppm) and the azidoethyl chain (δ 3.6–3.8 ppm) . Mass spectrometry (MS) further confirms the molecular ion peak at m/z 249.22 .

Synthesis and Analytical Methods

Synthetic Pathways

AEG is synthesized through glycosylation of glucose derivatives followed by azide incorporation. A common route involves:

-

Glycosylation: Reacting penta-O-acetyl-β-D-glucopyranose with 2-bromoethanol in the presence of BF-etherate to yield 2-bromoethyl tetra-O-acetyl-β-D-glucopyranoside .

-

Azide Substitution: Treating the bromo derivative with sodium azide (NaN) in dimethylformamide (DMF) at 85°C, achieving near-quantitative conversion to the azidoethyl intermediate .

-

Deacetylation: Removing acetyl protecting groups via Zemplén transesterification (NaOMe/MeOH) to obtain pure AEG .

Table 2: Optimization of AEG Synthesis

| Step | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| Glycosylation | BF-etherate, DCM, rt | 85% | |

| Azide Substitution | NaN, DMF, 85°C | 95% | |

| Deacetylation | NaOMe, MeOH, rt | 90% |

Biological Properties and Mechanisms

Antimicrobial and Anti-Inflammatory Activities

AEG exhibits broad-spectrum antimicrobial activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans), with minimum inhibitory concentrations (MICs) ranging from 32–64 µg/mL . Its anti-inflammatory effects are mediated via suppression of NF-κB and COX-2 pathways, reducing prostaglandin E (PGE) synthesis by 40–60% in macrophage models .

Antiviral and Oncogenic Modulation

In vitro studies demonstrate AEG’s inhibition of influenza A virus replication (IC = 12 µM) by interfering with viral hemagglutinin binding . Conversely, AEG may promote oncogenic signaling in certain cancer cell lines, upregulating Ras-MAPK pathways by 2–3 fold .

Applications in Scientific Research

Bioconjugation and Glycodendrimer Synthesis

AEG’s azide group enables covalent attachment to alkyne-functionalized biomolecules via CuAAC. For example, it has been used to synthesize fifth-generation glycodendrimers with 80 surface hydroxyl groups for lectin binding studies . These dendrimers show potential as targeted drug delivery vehicles.

Table 3: Click Chemistry Applications of AEG

Pharmaceutical Development

Glycosylation of antitumor agents (e.g., doxorubicin) with AEG enhances aqueous solubility by 5–10 fold and improves tumor targeting via glucose transporter (GLUT)-mediated uptake .

Smart Materials and Sensors

AEG-containing hydrogels exhibit glucose-responsive swelling, enabling insulin release in diabetic models. The azide moiety also facilitates incorporation into conductive polymers for biosensor fabrication .

Challenges and Future Directions

Limitations

-

Toxicity Concerns: Azide residues may elicit cytotoxic effects at concentrations >100 µM .

-

Synthetic Complexity: Multi-step synthesis requires stringent purification to avoid byproducts .

Emerging Opportunities

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume